Abiraterone acetate

Catalog No.
S548892
CAS No.
154229-18-2
M.F
C26H33NO2
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abiraterone acetate

CAS Number

154229-18-2

Product Name

Abiraterone acetate

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1

InChI Key

UVIQSJCZCSLXRZ-UBUQANBQSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Synonyms

17-(3-pyridyl)-5,16-androstadien-3beta-acetate, abiraterone acetate, CB 7630, CB-7630, CB7630, Zytiga

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Abiraterone acetate is a medication approved by the US Food and Drug Administration (FDA) for the treatment of castration-resistant prostate cancer (CRPC) . It works by inhibiting the production of androgens, which are hormones that can fuel the growth of prostate cancer cells.

Mechanism of Action:

Prostate cancer cells rely on androgens, primarily testosterone, for their growth and survival. Abiraterone acetate acts as a specific inhibitor of CYP17A1, an enzyme crucial in the production of androgens in both the testicles and tumor tissues . By inhibiting CYP17A1, abiraterone acetate effectively reduces androgen levels, thereby slowing down or stopping the growth of prostate cancer cells .

Clinical Efficacy:

Numerous clinical trials have demonstrated the efficacy of abiraterone acetate in treating CRPC. A key study, the STAMPEDE trial, showed that combining abiraterone acetate with prednisolone significantly improved metastasis-free survival compared to androgen deprivation therapy (ADT) alone in men with high-risk non-metastatic prostate cancer . Additionally, the LATITUDE trial established abiraterone acetate with prednisolone as a standard treatment for men with metastatic CRPC who had not previously received chemotherapy .

Ongoing Research:

While abiraterone acetate has established itself as a valuable treatment option for CRPC, research continues to explore its potential applications:

  • Combination therapies: Ongoing studies are investigating the effectiveness of combining abiraterone acetate with other therapies, such as chemotherapy and immunotherapy, to further improve outcomes in CRPC patients .
  • Earlier stages of prostate cancer: Research is also underway to evaluate the potential benefits of abiraterone acetate in treating earlier stages of prostate cancer .

Abiraterone acetate is a synthetic steroidal compound used primarily in the treatment of prostate cancer. It acts as a potent, irreversible, and selective inhibitor of the enzyme cytochrome P450 17A1, also known as 17 α-hydroxylase/C17,20-lyase. This enzyme is crucial for androgen biosynthesis, which includes the production of testosterone and other androgens. Abiraterone acetate is administered as a prodrug that is rapidly converted in vivo to its active form, abiraterone, which effectively lowers serum testosterone levels to undetectable levels when used in conjunction with castration therapy .

Abiraterone acetate's primary function is to inhibit androgen synthesis. It achieves this by irreversibly binding to CYP17A1, thereby blocking the conversion of progesterone to androstenedione, a crucial step in testosterone production. This ultimately leads to a decline in circulating testosterone levels and hinders the growth of androgen-dependent prostate cancer cells.

Other Relevant Reactions

Abiraterone acetate undergoes metabolic transformations in the body. Enzymes primarily in the liver convert it to abiraterone and other metabolites, which may contribute to its therapeutic effects.

The primary chemical reaction involving abiraterone acetate is its hydrolysis to abiraterone. This reaction is mediated by esterases present in the body. The hydrolysis can be represented as follows:

Abiraterone acetate+H2OAbiraterone+Acetic acid\text{Abiraterone acetate}+\text{H}_2\text{O}\rightarrow \text{Abiraterone}+\text{Acetic acid}

Additionally, abiraterone undergoes further metabolic transformations in the liver, primarily through cytochrome P450 enzymes, leading to the formation of several inactive metabolites such as abiraterone sulfate and N-oxide abiraterone sulfate .

Abiraterone acetate exhibits significant biological activity by inhibiting the production of androgens. Its mechanism involves:

  • Inhibition of CYP17A1: This leads to decreased levels of dehydroepiandrosterone, testosterone, and dihydrotestosterone.
  • Reduction of Prostate Gland Size: The compound effectively reduces the weights of prostate glands and seminal vesicles in preclinical studies.
  • Partial Antagonism of Androgen Receptors: Abiraterone also acts as a partial antagonist at androgen receptors, further contributing to its antiandrogenic effects .

The synthesis of abiraterone acetate typically involves the following steps:

  • Formation of Abiraterone: The starting material is usually derived from natural steroid precursors or synthesized through various organic reactions.
  • Acetylation: The hydroxyl group at the C3 position of abiraterone is acetylated using acetic anhydride or acetic acid in the presence of a catalyst.
  • Purification: The final product is purified through recrystallization or chromatography methods to obtain pure abiraterone acetate .

Abiraterone acetate is primarily used in clinical settings for:

  • Treatment of Metastatic Castration-Resistant Prostate Cancer: It is indicated for patients who have progressed after prior treatments.
  • Hormone-Sensitive High-Risk Metastatic Prostate Cancer: It can be used in combination with other therapies to enhance treatment outcomes .

Abiraterone acetate has been studied for its interactions with various drugs and biological systems. Key findings include:

  • Drug Interactions: Co-administration with drugs that affect CYP3A4 can alter the metabolism of abiraterone acetate, leading to increased toxicity or reduced efficacy.
  • Biological Interactions: Studies have shown that combining abiraterone with other hormonal therapies can lead to synergistic effects in reducing prostate cancer progression .

Abiraterone acetate shares structural and functional similarities with several other compounds used in hormone-related therapies. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
EnzalutamideAndrogen receptor antagonistMore potent against androgen receptors
Finasteride5α-reductase inhibitorSpecifically inhibits conversion of testosterone to dihydrotestosterone
DutasterideDual 5α-reductase inhibitorInhibits both type I and type II 5α-reductase
KetoconazoleBroad-spectrum antifungal; also inhibits CYP17A1Used off-label for prostate cancer treatment

Uniqueness of Abiraterone Acetate

Abiraterone acetate's uniqueness lies in its dual role as both an inhibitor of androgen biosynthesis and a partial antagonist at androgen receptors. Unlike other similar compounds that primarily target either androgen production or receptor activity, abiraterone acetate effectively combines these mechanisms, making it particularly effective for treating advanced prostate cancer .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

391.251129295 g/mol

Monoisotopic Mass

391.251129295 g/mol

Heavy Atom Count

29

Appearance

A crystalline solid

Melting Point

127-130 °C

UNII

EM5OCB9YJ6

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 33 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 31 of 33 companies with hazard statement code(s):;
H302 (80.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (87.1%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (12.9%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Abiraterone Mylan is indicated with prednisone or prednisolone for: the treatment of newly diagnosed high risk metastatic hormone sensitive prostate cancer (mHSPC) in adult men in combination with androgen deprivation therapy (ADT). the treatment of metastatic castration resistant prostate cancer (mCRPC) in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated. the treatment of mCRPC in adult men whose disease has progressed on or after a docetaxel based chemotherapy regimen.
Abiraterone Krka is indicated with prednisone or prednisolone for: the treatment of newly diagnosed high risk metastatic hormone sensitive prostate cancer (mHSPC) in adult men in combination with androgen deprivation therapy (ADT) (see section 5. 1)the treatment of metastatic castration resistant prostate cancer (mCRPC) in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated (see section 5. 1)the treatment of mCRPC in adult men whose disease has progressed on or after a docetaxel-based chemotherapy regimen.
Zytiga is indicated with prednisone or prednisolone for: the treatment of metastatic castration resistant prostate cancer in adult men who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicatedthe treatment of metastatic castration resistant prostate cancer in adult men whose disease has progressed on or after a docetaxel based chemotherapy regimen.

Pharmacology

Abiraterone Acetate is an orally active acetate ester form of the steroidal compound abiraterone with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.

MeSH Pharmacological Classification

Cytochrome P-450 Enzyme Inhibitors

ATC Code

L02BX03

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

154229-18-2

Wikipedia

Abiraterone_acetate
4,4'-Difluorobenzophenone

Use Classification

Human drugs -> Endocrine therapy, Other hormone antagonists and related agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types